

Physicochemical Properties of Vincristine-d3 Sulfate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Vincristine-d3sulfate

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This technical guide provides a comprehensive overview of the core physicochemical properties of Vincristine-d3 sulfate, a deuterated analog of the widely used antineoplastic agent, Vincristine sulfate. Understanding these properties is critical for formulation development, stability studies, and ensuring the therapeutic efficacy and safety of this potent pharmaceutical compound. Due to the limited availability of specific experimental data for the deuterated form, this guide primarily presents data for Vincristine sulfate, which is expected to be a very close surrogate.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Vincristine sulfate. These parameters are fundamental to predicting its behavior in various pharmaceutical and biological systems.

Property	Value	Reference
Chemical Formula	C ₄₆ H ₅₅ D ₃ N ₄ O ₁₄ S	[N/A]
Molecular Weight	926.05 g/mol	[N/A]
Appearance	White to slightly yellow, amorphous or crystalline powder.[1][2]	[1][2]
Melting Point	Approximately 277 °C (531 °F) (decomposes)	[1]
pKa	5.0 and 7.4 (in 33% DMF)	[3]
Solubility	- Water: Freely soluble[4][5]; ≥ 10 mg/mL at 24 °C[1]; 100 mg/mL; 13 mg/mL at 25°C[6] - Methanol: Soluble[4][5] - Ethanol (95%): Slightly soluble[4][5] - DMSO: Soluble; ~5 mg/mL[7]; 100 mg/mL[6] - Dimethylformamide (DMF): Soluble; ~3 mg/mL[7]	[1][4][5][6][7]
Stability	Sensitive to light, heat, and hydrolysis.[2] Optimal pH for stability is 4.0-5.0.[4][5]	[2][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments, which can be adapted for Vincristine-d3 sulfate.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of Vincristine-d3 sulfate is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which

the substance begins to melt to when it is completely liquid is recorded as the melting point. Given that Vincristine sulfate decomposes, the decomposition temperature is often noted.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of Vincristine-d3 sulfate of known concentration is prepared in a suitable solvent mixture (e.g., 33% aqueous dimethylformamide). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa values are then determined from the inflection points of the resulting titration curve.

Solubility Determination

The equilibrium solubility of Vincristine-d3 sulfate in various solvents is determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The container is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved Vincristine-d3 sulfate in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing

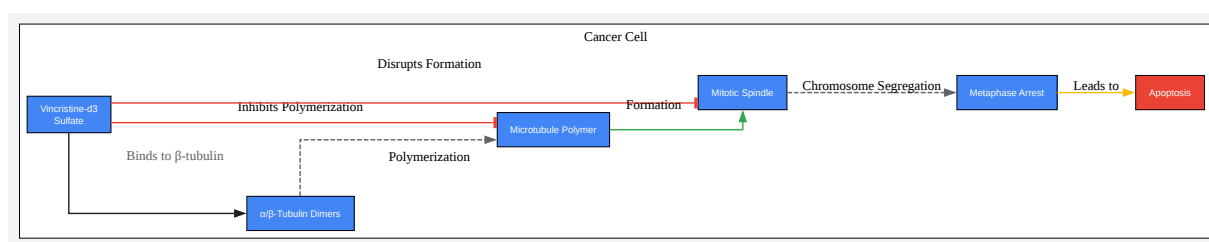
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Long-term stability: Samples are stored at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
- Accelerated stability: Samples are stored at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- Photostability: Samples are exposed to a light source under controlled conditions to assess the impact of light on stability.

At specified time points, samples are withdrawn and analyzed for degradation products and any changes in physical and chemical properties using a stability-indicating HPLC method.

Visualizations

The following diagrams illustrate key aspects of Vincristine's mechanism of action and a typical experimental workflow.



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Figure 1: Mechanism of action of Vincristine leading to apoptosis.

Figure 2: General workflow for stability testing of Vincristine-d3 sulfate.

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